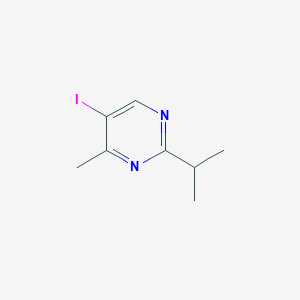

5-Iodo-2-isopropyl-4-methylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

69696-41-9 |

|---|---|

Molecular Formula |

C8H11IN2 |

Molecular Weight |

262.09 g/mol |

IUPAC Name |

5-iodo-4-methyl-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C8H11IN2/c1-5(2)8-10-4-7(9)6(3)11-8/h4-5H,1-3H3 |

InChI Key |

HWNLFUKIYVWAAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1I)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 2 Isopropyl 4 Methylpyrimidine and Analogous Iodopyrimidines

Direct Iodination Strategies on Pyrimidine (B1678525) Cores

Direct C-H iodination of the pyrimidine ring is a primary strategy for synthesizing iodopyrimidines. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. The methodologies predominantly involve electrophilic substitution, where an electrophilic iodine species attacks the electron-rich positions of the pyrimidine nucleus.

Electrophilic iodination is a cornerstone for the synthesis of aryl iodides, including iodinated pyrimidines. semanticscholar.org Molecular iodine (I₂) itself is a relatively weak electrophile, necessitating the use of activating agents or oxidants to generate a more potent iodinating species, often represented as I⁺. acsgcipr.org These activators enhance the electrophilicity of iodine, enabling the substitution reaction to proceed efficiently, even on moderately activated or electron-deficient heterocyclic systems like pyrimidine. semanticscholar.orgacsgcipr.org

Combinations of molecular iodine with various salts have proven effective for the direct iodination of pyrimidine derivatives. These protocols are advantageous due to their operational simplicity and the use of readily available and inexpensive reagents. heteroletters.org

The I₂/NaNO₂ (sodium nitrite) system is a mild and efficient reagent combination for the C-5 iodination of pyrimidine bases and nucleosides. heteroletters.org The reaction proceeds regioselectively at room temperature, making it an environmentally benign and economically attractive method. heteroletters.org Acetonitrile is often the solvent of choice for this transformation. The low cost, low toxicity, and simple work-up associated with sodium nitrite (B80452) contribute to the practicality of this protocol. heteroletters.org

Similarly, the I₂/AgNO₃ (silver nitrate) system is a potent combination for electrophilic iodination. Silver nitrate (B79036) acts as a Lewis acid, which reacts with iodine to generate a highly reactive iodinating agent in situ. nih.gov This system has been successfully employed for the iodination of various pyrimidine derivatives, demonstrating high yields and excellent regioselectivity for the C-5 position. semanticscholar.orgnih.gov The order of reactivity for different nitrate and nitrite salts in these iodinations has been established as AgNO₃ >> Ag₂SO₄ > NaNO₃ > NaNO₂. mdpi.com

| Pyrimidine Substrate | Iodinating System | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Uracil (B121893) | I₂/AgNO₃ | Solvent-Free | 20-30 min | 95 | mdpi.com |

| Uracil | I₂/NaNO₂ | Acetonitrile | ~1.5 h | High | heteroletters.org |

| Uridine | I₂/AgNO₃ | Solvent-Free | 20-30 min | 92 | mdpi.com |

| Cytosine | I₂/AgNO₃ | Solvent-Free | 20-30 min | 70 | mdpi.com |

| 2'-OMe-uridine | I₂/AgNO₃ | Solvent-Free | 15 min | 98 | nih.gov |

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis due to their stability, low toxicity, and versatile reactivity under mild conditions. researchgate.netacs.orgbeilstein-journals.org Phenyliodine(III) diacetate (PIDA) is a prominent example used to mediate a variety of transformations, including halogenations. rsc.orgmdpi.com

PIDA can facilitate the regioselective C-H iodination of heterocyclic compounds, including pyrimidine analogues. researchgate.netrsc.org For instance, an efficient and mild approach for the direct C-3 halogenation of pyrazolo[1,5-a]pyrimidines employs PIDA in combination with potassium halide salts at room temperature, using water as a green solvent. rsc.org More recently, a visible-light-mediated, photocatalyst-free strategy has been developed for the iodination of heteroarenes, including pyrazolo[1,5-a]pyrimidines, using PIDA as the iodinating agent. researchgate.net This highlights the expanding utility of hypervalent iodine reagents in C-H functionalization. researchgate.net These reagents are valued for promoting clean and efficient reactions, often with excellent functional group tolerance. acs.orgrsc.org

Controlling the position of iodination on the pyrimidine ring is crucial for the synthesis of specific isomers. For many pyrimidine derivatives, such as uracil and cytosine, the C-5 position is electronically activated and sterically accessible, making it the preferred site for electrophilic attack. nih.govmdpi.comresearchgate.net

Methods utilizing I₂ with nitrate/nitrite salts or N-iodosuccinimide (NIS) consistently yield C-5 iodinated products with high regioselectivity. heteroletters.orgmdpi.comtandfonline.com The combination of iodine and nitrate salts has been described as the best reagent for achieving regioselective C-5 iodination. nih.govmdpi.com This selectivity is critical as the C-5 position is not involved in Watson-Crick base-pairing in nucleosides, allowing for the introduction of functional groups without disrupting DNA or RNA structure. tandfonline.com While C-5 is the most common site for iodination in uracil and related compounds, other positions can be targeted in different pyrimidine systems. For example, in pyrazolo[1,5-a]pyrimidines, iodination with PIDA occurs selectively at the C-3 position. rsc.org This demonstrates that the inherent electronic properties of the specific heterocyclic core and the chosen reagent system are key determinants of regiochemical outcomes.

Traditional methods for pyrimidine synthesis and functionalization often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In response, green chemistry principles have guided the development of more sustainable and environmentally friendly protocols. These modern approaches aim to reduce waste, shorten reaction times, and simplify work-up procedures by employing techniques like microwave-assisted synthesis, solventless reactions, and mechanochemistry. rasayanjournal.co.in

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or milling), represents a significant advancement in green synthesis. rsc.orgnih.gov This technique can eliminate the need for bulk solvents, leading to cleaner reactions, reduced waste, and often faster reaction times. nih.govmdpi.com

A simple and eco-friendly method for the iodination of pyrimidine derivatives has been developed using mechanical grinding under solvent-free conditions. semanticscholar.orgmdpi.comnih.gov This solid-state reaction involves grinding a mixture of the pyrimidine substrate, solid iodine, and a nitrate salt like AgNO₃ in a mortar and pestle. nih.govmdpi.com The reactions are typically complete within 20-30 minutes, producing high yields (70-98%) of the desired C-5 iodo-pyrimidines. nih.govnih.gov This solvent-free approach avoids the use of toxic reagents and acidic conditions commonly found in older protocols, offering a highly efficient and environmentally benign alternative. semanticscholar.orgnih.gov

| Substrate | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Uracil | 20 | 95 | mdpi.com |

| Uridine | 30 | 92 | mdpi.com |

| Cytosine | 30 | 70 | mdpi.com |

| Cytidine | 30 | 85 | mdpi.com |

| 2'-OMe-uridine | 15 | 98 | nih.gov |

Green Chemistry Advancements in Pyrimidine Iodination

Aqueous Medium Reactions

The development of synthetic reactions in aqueous media is a significant goal in green chemistry. For the synthesis of halogenated pyrimidines and related heterocycles, methods utilizing water as a solvent have been established, offering an environmentally benign alternative to traditional organic solvents. nih.govnih.gov

One prominent approach involves the oxidative halogenation of pyrazolo[1,5-a]pyrimidines using a combination of a sodium halide (NaX) and potassium persulfate (K₂S₂O₈) in water. nih.gov This method can be employed in a one-pot, three-component reaction between amino pyrazoles, enaminones (or chalcones), and a sodium halide to produce 3-halo-pyrazolo[1,5-a]pyrimidines. The reaction proceeds through an initial cyclocondensation to form the pyrimidine ring, followed by an in-situ oxidative halogenation. nih.gov

Another effective method for the regioselective iodination of pyrazolo[1,5-a]pyrimidines in water utilizes potassium iodide (KI) as the iodine source in the presence of an oxidant, such as Phenyliodine(III) diacetate (PIDA). rsc.org This reaction proceeds efficiently at ambient temperature. The optimal conditions involve using 1.5 equivalents of KI and 1.0 equivalent of PIDA in water for three hours. This methodology has been successfully applied to a gram-scale synthesis, demonstrating its reliability and utility. rsc.org

| Substrate | Halogen Source | Oxidant | Solvent | Yield (%) | Reference |

| 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI | PIDA | Water | 87 | rsc.org |

| 2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | KI | PIDA | Water | 84 (gram-scale) | rsc.org |

| 7-Phenylpyrazolo[1,5-a]pyrimidine | KI | PIDA | Water | 89 | rsc.org |

| Pyrazolo[1,5-a]pyrimidine | KI | PIDA | Water | 79 | rsc.org |

| Pyrazolo[1,5-a]pyrimidines | NaI | K₂S₂O₈ | Water | Good to Excellent | nih.gov |

**2.2. Precursor-Based Synthetic Routes to 5-Iodo-2-isopropyl-4-methylpyrimidine Analogs

The direct halogenation of a pre-synthesized pyrimidine ring is a common and straightforward method for producing 5-halopyrimidines. Electrophilic iodination at the C5 position is particularly feasible due to the electronic nature of the pyrimidine ring. mdpi.com This approach requires an appropriate pyrimidine precursor, such as 2-isopropyl-4-methylpyrimidine (B13111280), which can be subjected to an iodinating agent.

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of various aromatic and heterocyclic compounds. commonorganicchemistry.comorganic-chemistry.org The reaction can be catalyzed by acids, such as trifluoroacetic acid, under mild conditions to achieve regioselective iodination. organic-chemistry.orgresearchgate.net For pyrimidine-based nucleosides, N-halosuccinimides have been used effectively in ionic liquids without the need for a catalyst. elsevierpure.com

Alternative methods for the electrophilic iodination of pyrimidines involve using molecular iodine (I₂) in combination with an activating agent. nih.govmdpi.com Silver salts, such as silver nitrate (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄), can be used to generate a more reactive electrophilic iodine species (I⁺). nih.gov A solvent-free approach using mechanical grinding of pyrimidine derivatives with solid iodine and AgNO₃ has been developed as an eco-friendly option, yielding products in 20–30 minutes with high yields (70–98%). nih.govresearchgate.net

| Iodinating Agent | Catalyst / Additive | Conditions | Key Features | Reference(s) |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Mild, short reaction times | Regioselective for activated arenes | organic-chemistry.orgresearchgate.net |

| N-Iodosuccinimide (NIS) | None | Ionic liquid medium | Catalyst-free, efficient for nucleosides | elsevierpure.com |

| Iodine (I₂) | Silver Nitrate (AgNO₃) | Solvent-free, mechanical grinding | Eco-friendly, rapid, high yields | nih.govresearchgate.net |

| Iodine (I₂) | Silver Sulfate (Ag₂SO₄) | Solvent-free | Generates electrophilic iodine species | nih.gov |

The synthesis of the pyrimidine ring can be accomplished through various ring-closure or cyclocondensation reactions, allowing for the introduction of substituents at specific positions by selecting appropriately functionalized precursors. mdpi.com To synthesize a 5-iodopyrimidine (B189635), this strategy would involve using a building block that already contains the iodine atom.

A general and versatile method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. mdpi.com For the synthesis of this compound, one could theoretically use 3-iodo-2,4-pentanedione and isobutyramidine hydrochloride as precursors. The cyclocondensation would directly install the iodo, isopropyl, and methyl groups at the desired positions on the pyrimidine ring.

Similarly, other established pyrimidine syntheses, such as the [3+3] annulation of amidines with α,β-unsaturated ketones or the reaction of enamines with triethyl orthoformate and ammonium (B1175870) acetate, could be adapted. organic-chemistry.org The key to forming an iodinated pyrimidine via these routes is the synthesis and use of an iodine-substituted precursor, such as an α-iodo-β-enaminone or an iodinated α,β-unsaturated ketone. While specific examples for synthesizing this compound via these ring-closure methods are not extensively detailed, the principles of pyrimidine chemistry suggest their viability. mdpi.comgrowingscience.com

Decarboxylative halogenation provides a strategic alternative to direct C-H functionalization, using a carboxylic acid group as a disposable directing group. nih.gov This method is particularly useful for introducing iodine onto an aromatic or heteroaromatic ring at the position previously occupied by the carboxyl group.

For pyrimidine analogs, this approach involves the synthesis of a pyrimidine-5-carboxylic acid precursor, followed by a decarboxylative iodination step. A transition-metal-free method has been reported using readily available benzoic acids and molecular iodine (I₂). nih.gov This type of reaction, a modern variation of the Hunsdiecker reaction, can be applied to heteroaromatic carboxylic acids. nih.gov

Another protocol utilizes a silver catalyst (Ag₂CO₃) and an oxidant like potassium persulfate (K₂S₂O₈) to facilitate the decarboxylative iodination of aromatic carboxylic acids under microwave irradiation. mdpi.com This method offers rapid reaction times, often under an hour. The direct conversion of coumarin-3-carboxylic acids to 3-iodocoumarins using molecular iodine and a base like potassium hydrogen phosphate (B84403) demonstrates a similar principle that could be applied to pyrimidine systems. qu.edu.qa This strategy is advantageous as it avoids issues of regioselectivity that can arise in direct C-H halogenation of complex molecules.

Chemical Reactivity and Transformation Pathways of 5 Iodo 2 Isopropyl 4 Methylpyrimidine

Cross-Coupling Reactions at the C5-Iodo Position

The C5-iodo substituent is the most reactive site for cross-coupling on the 5-Iodo-2-isopropyl-4-methylpyrimidine core. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, facilitating oxidative addition to low-valent transition metal catalysts, which is the key initiating step in most cross-coupling catalytic cycles.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for C-C bond formation. rsc.orgrsc.orgmit.edu The reactions are typically robust, high-yielding, and tolerant of a wide range of functional groups. For substrates like this compound, palladium-catalyzed reactions provide a reliable avenue for derivatization.

The Suzuki-Miyaura reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling methods for forming C(sp²)–C(sp²) bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govsnnu.edu.cn

For this compound, a Suzuki-Miyaura coupling would react the C5-iodo position with various aryl or heteroaryl boronic acids to yield 5-aryl-2-isopropyl-4-methylpyrimidine derivatives. The reaction is expected to proceed efficiently given the high reactivity of the C-I bond. Studies on similar substrates, such as 5-bromopyrimidine (B23866) and 2,4-dichloropyrimidines, demonstrate that these couplings are high-yielding. rsc.orgmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. Common catalysts include palladium(0) complexes like Pd(PPh₃)₄ or catalysts formed in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines Note: These examples use analogous substrates to predict the reactivity of this compound.

| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromopyrimidine | 2-Thienylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | High | rsc.org |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 81 | mdpi.com |

| 5-Iodo-2'-deoxyuridine | Aryl boronic acids | Pd₂(dba)₃ / TPPTS | K₂CO₃ | H₂O/MeCN | 55 | Good | researchgate.net |

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base which also often serves as the solvent. organic-chemistry.org

Reacting this compound with a terminal alkyne under Sonogashira conditions would produce 5-alkynyl-2-isopropyl-4-methylpyrimidine derivatives. These alkynyl-pyrimidines are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry. The reactivity of the C-I bond ensures that the coupling should proceed under mild conditions. Research on analogous 5-iodonucleosides and other iodo-heterocycles shows that this transformation is highly efficient. researchgate.netnih.gov Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which can be a significant side reaction. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles Note: These examples use analogous substrates to predict the reactivity of this compound.

| Substrate | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3,5-Disubstituted-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 98 | nih.gov |

| 5-Iodo-2'-deoxycytidine | Various alkynes | Pd/C | None | Et₃N | MeOH | 60 | Good | researchgate.net |

| Iodobenzene | Phenylacetylene | PdNPs on support | None | Piperidine | H₂O | RT | High | mdpi.com |

The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. researchgate.net The general mechanism involves oxidative addition of the halide to Pd(0), followed by alkene insertion and subsequent β-hydride elimination to release the product. nih.govlibretexts.org

For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a 5-vinylpyrimidine derivative. The high reactivity of the C-I bond is advantageous for this transformation. The regioselectivity of the alkene addition and the stereoselectivity of the resulting double bond (typically trans) are key considerations in this reaction. organic-chemistry.org

Table 3: General Conditions for the Heck Reaction Note: A specific example for a closely related pyrimidine (B1678525) was not found in the initial search; these are general conditions.

| Halide Type | Alkene | Catalyst | Base | Solvent | Temp (°C) |

| Aryl Iodide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100-120 |

| Aryl Iodide | n-Butyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile | 80-100 |

The Stille reaction creates a C-C bond by coupling an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

In the context of this compound, a Stille coupling would allow for the introduction of various alkyl, vinyl, aryl, or alkynyl groups from the corresponding organostannane reagent. The reaction proceeds via a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 4: General Conditions for the Stille Coupling Note: A specific example for a closely related pyrimidine was not found in the initial search; these are general conditions.

| Halide Type | Organostannane | Catalyst | Additive | Solvent | Temp (°C) |

| Aryl Iodide | Vinyltributyltin | Pd(PPh₃)₄ | None | THF | 60-80 |

| Aryl Iodide | Phenyltributyltin | Pd(OAc)₂/DABCO | None | DMF | 100 |

| Aryl Iodide | Alkynyltributyltin | Pd₂(dba)₃ | AsPh₃ | Dioxane | 50-100 |

Nickel-Catalyzed Cross-Electrophile Coupling

While palladium has dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and often complementary alternative. nih.govdigitellinc.com Nickel catalysts can engage in different mechanistic pathways and can couple a broader range of electrophiles, including those with C(sp³)-hybridized carbons.

Cross-electrophile coupling is a distinct type of reaction that couples two different electrophiles, typically in the presence of a stoichiometric reductant. escholarship.org For a molecule like this compound, a nickel-catalyzed cross-electrophile coupling could potentially couple it with another electrophile, such as an alkyl halide. This avoids the need to pre-form an organometallic nucleophile (like an organoboron or organotin reagent), offering a more direct synthetic route. While specific examples for this substrate are not available, the field of nickel-catalyzed coupling is rapidly expanding and presents a promising area for future research into the functionalization of such pyrimidine scaffolds. researchgate.net

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, are powerful methods for forming carbon-heteroatom bonds. These reactions are particularly effective for coupling aryl halides with nucleophiles such as amines, alcohols, and thiols. wikipedia.orgorganic-chemistry.org For this compound, the iodine atom at the C5 position serves as an effective leaving group for such transformations, which typically proceed through a Cu(I)/Cu(III) catalytic cycle or related mechanisms. rsc.org

While traditional Ullmann conditions often require harsh conditions with stoichiometric amounts of copper, modern protocols frequently employ catalytic amounts of a copper salt in the presence of a ligand, enhancing reactivity and broadening the substrate scope. rsc.orgwikipedia.org

C-S Coupling (Thioetherification): The formation of aryl-sulfur bonds is a well-documented application of copper catalysis on 5-iodopyrimidine (B189635) scaffolds. Research has demonstrated that 5-iodopyrimidines can be efficiently coupled with a variety of aryl thiols. nih.gov These reactions are typically carried out using a copper(I) catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC) or a combination of copper(I) iodide (CuI) and a ligand like neocuproine, in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov The reaction generally proceeds in polar aprotic solvents like DMF or DMSO at elevated temperatures.

The table below illustrates typical conditions for the copper-mediated C-S coupling of 5-iodopyrimidine derivatives, which are analogous to the expected reactivity of this compound.

| Pyrimidine Substrate | Thiol Partner | Catalyst System | Base | Solvent/Temp | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-5-iodopyrimidine derivative | Aryl Thiol | CuI (20 mol%), Neocuproine (20 mol%) | K₂CO₃ | DMSO, 120 °C | 65% | nih.gov |

| 4-Methoxy-5-iodopyrimidine | 4-Mercaptobenzonitrile | CuTC (40 mol%) | K₂CO₃ | DMF, 130 °C | 82% | nih.gov |

| 4-Benzyloxy-5-iodopyrimidine | 2,6-Dimethyl-4-mercaptobenzonitrile | CuTC (40 mol%) | K₂CO₃ | DMF, 130 °C | 82% | nih.gov |

C-N (Amination) and C-O (Etherification) Coupling: Analogous to C-S coupling, the Goldberg (C-N) and Ullmann (C-O) reactions allow for the formation of C-N and C-O bonds, respectively. wikipedia.org These reactions are mechanistically similar and would be expected to proceed at the C5 position of this compound. Copper-catalyzed amination has been successfully demonstrated at the electron-rich C5 position of 5-halopyridines, a closely related heterocyclic system. rsc.org Such transformations typically require a copper catalyst, a suitable ligand (e.g., diamines, amino alcohols), and a base to facilitate the coupling with the amine or alcohol nucleophile.

Nucleophilic Substitution Reactions

The nucleophilic aromatic substitution (SNAr) mechanism is a stepwise process involving the addition of a nucleophile to an electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a leaving group. stackexchange.com Pyrimidine rings are inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making them susceptible to SNAr reactions.

However, the regioselectivity of these reactions is critical. Nucleophilic attack on the pyrimidine ring is strongly favored at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. These positions are maximally activated, as the negative charge of the Meisenheimer complex can be delocalized onto the nitrogen atoms. stackexchange.comresearchgate.netwuxiapptec.com

Conversely, the C5 position is meta to both ring nitrogens and is therefore significantly less activated. Nucleophilic attack at C5 does not allow for resonance stabilization of the negative charge by the heteroatoms. Furthermore, the 2-isopropyl and 4-methyl groups on the target molecule are electron-donating, which further deactivates the ring towards nucleophilic attack. Consequently, direct displacement of the iodine at the C5 position of this compound via a classical SNAr pathway is electronically disfavored and not a commonly reported transformation. Such reactions at the C5 position typically require the presence of strong electron-withdrawing groups on the ring to become feasible. researchgate.net

An alternative pathway for nucleophilic substitution on aromatic rings is the radical-nucleophilic aromatic substitution (SRN1) mechanism. Unlike the SNAr mechanism, the SRN1 pathway does not require electronic activation by electron-withdrawing groups and can proceed at positions that are unreactive under SNAr conditions. wikipedia.orgorganicreactions.org This makes it a more plausible mechanism for substitution at the C5 position of the pyrimidine ring.

The SRN1 reaction is a chain process involving radical and radical anion intermediates: wikipedia.orgdalalinstitute.com

Initiation: The aryl halide accepts an electron from an initiator (e.g., solvated electrons from an alkali metal in liquid ammonia, or via photostimulation) to form a radical anion.

Propagation:

The radical anion fragments, losing the halide ion to form an aryl radical.

The aryl radical rapidly couples with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to a molecule of the starting aryl halide, forming the substitution product and propagating the chain.

Given that the C5 position is not activated for polar two-electron substitution, the single-electron transfer mechanism of the SRN1 reaction presents a viable, albeit less commonly cited, pathway for the functionalization of this compound with strong nucleophiles like enolates or amides. However, specific documented examples of this compound undergoing SRN1 reactions are not prevalent in the reviewed scientific literature.

Metalation Reactions and Subsequent Electrophilic Quenching

A highly effective and versatile method for functionalizing this compound is through a metal-halogen exchange reaction. The carbon-iodine bond is particularly susceptible to this transformation. Treatment with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), leads to a rapid and clean exchange. This reaction generates a potent nucleophilic intermediate, 2-isopropyl-4-methyl-pyrimidin-5-yl-lithium. researchgate.netharvard.edu

This organolithium species can then be "quenched" by reacting it with a wide variety of electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position. This two-step sequence provides a powerful tool for introducing diverse functional groups onto the pyrimidine core.

The table below outlines the potential products from quenching the lithiated pyrimidine intermediate with various classes of electrophiles.

| Electrophile Class | Specific Electrophile | Resulting Functional Group at C5 | Product Structure |

|---|---|---|---|

| Aldehydes/Ketones | Benzaldehyde (PhCHO) | Secondary Alcohol | -CH(OH)Ph |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid | -COOH |

| Amides | N,N-Dimethylformamide (DMF) | Aldehyde | -CHO |

| Alkyl Halides | Benzyl Bromide (BnBr) | Alkyl Group | -CH₂Ph |

| Isocyanates | Phenyl isocyanate (PhNCO) | Amide | -C(O)NHPh |

Other Derivatization Strategies of the Pyrimidine Core

Beyond the reactions previously described, the C5-iodo functionality serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These methods are among the most powerful and widely used for constructing C-C bonds in modern organic synthesis and are highly applicable to this compound.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and high functional group tolerance. There is extensive precedent for the Suzuki coupling of 5-iodopyrimidine nucleosides with a wide range of aryl- and heteroarylboronic acids, demonstrating the utility of this method for C5-arylation. nih.govresearchgate.netresearchgate.net The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, and a base like sodium or potassium carbonate.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.org This method provides a direct route to 5-alkynylpyrimidines. Like the Suzuki reaction, the Sonogashira coupling of 5-iodopyrimidine nucleotides is well-established, indicating that this compound would be an excellent substrate for introducing alkynyl moieties at the C5 position. nih.gov

The following table summarizes representative conditions for these palladium-catalyzed reactions on analogous 5-iodopyrimidine systems.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent/Temp | Product | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Methoxyphenyl boronic acid | SerrKap palladacycle (1 mol%) | - | H₂O:EtOH, 60 °C | 5-(3-Methoxyphenyl)pyrimidine | nih.gov |

| Suzuki-Miyaura | 4-Fluorophenyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-(4-Fluorophenyl)pyrimidine | nih.gov |

| Sonogashira | Propargylamine | Pd(PPh₃)₄, CuI | Et₃N | DMF | 5-(3-Aminoprop-1-yn-1-yl)pyrimidine | nih.gov |

Applications of 5 Iodo 2 Isopropyl 4 Methylpyrimidine in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

5-Iodo-2-isopropyl-4-methylpyrimidine is a key precursor in the multi-step synthesis of intricate organic molecules, particularly those with potential pharmacological applications. The iodo-substituent at the electron-rich C-5 position makes the compound an ideal substrate for introducing diverse molecular fragments. This capability is crucial in the development of targeted therapeutic agents, such as kinase inhibitors, where precise structural modifications are necessary to achieve desired potency and selectivity.

For instance, the core structure of 2,4-disubstituted pyrimidines is a recognized pharmacophore in the design of Rho-kinase (ROCK) inhibitors, a class of drugs investigated for treating conditions like hypertension and glaucoma. The synthesis of analogues of inhibitors like Fasudil often involves building upon a central pyrimidine (B1678525) ring. This compound can serve as a foundational building block in such synthetic campaigns. The isopropyl and methyl groups provide a defined steric and electronic profile, while the iodo group acts as a linchpin for coupling with other complex moieties, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.

Building Block for Heterocyclic Compound Synthesis

The true synthetic power of this compound is most evident in its application as a building block for more elaborate heterocyclic systems. The carbon-iodine bond is readily activated by transition metal catalysts, facilitating the formation of new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a prime example of this utility, allowing for the direct attachment of aryl or heteroaryl groups to the pyrimidine ring.

This reaction is instrumental for creating 5-arylpyrimidine derivatives, which are common motifs in medicinal chemistry. By coupling this compound with various boronic acids or esters, a diverse library of compounds can be generated efficiently. The reaction typically proceeds under mild conditions with high yields, demonstrating the robustness of this synthetic strategy.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-Aryl-2-isopropyl-4-methylpyrimidine |

Precursor for Functional Group Interconversions

The C-I bond in this compound is a versatile anchor for numerous functional group interconversions, extending its synthetic utility far beyond C-C bond formation. Palladium-catalyzed reactions such as the Sonogashira and Buchwald-Hartwig amination reactions allow for the introduction of carbon- and nitrogen-based functionalities, respectively.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the iodopyrimidine with a terminal alkyne. organic-chemistry.org This reaction is highly efficient for creating 5-alkynylpyrimidines, which are valuable intermediates themselves, amenable to further transformations or for use as structural elements in larger molecules. organic-chemistry.org

Table 2: Typical Sonogashira Coupling Reaction

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 5-Alkynyl-2-isopropyl-4-methylpyrimidine |

The Buchwald-Hartwig amination provides a direct route to synthesize 5-aminopyrimidine derivatives by coupling the iodo-pyrimidine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for constructing C-N bonds, which are prevalent in pharmaceuticals. wikipedia.org The ability to introduce a wide range of amino groups makes this transformation critical for tuning the physicochemical properties of the final compound, such as solubility and basicity.

Table 3: General Buchwald-Hartwig Amination Reaction

| Aryl Halide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | R¹R²NH | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 5-(R¹R²N)-2-isopropyl-4-methylpyrimidine |

Synthesis of Fused Heterocyclic Systems from Iodopyrimidines

Beyond simple substitution, iodopyrimidines are instrumental in constructing fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. researchgate.netresearchgate.netmdpi.com These fused systems, such as pyrimido[4,5-d]pyrimidines, are of significant interest due to their structural similarity to purines, making them candidates for interacting with a wide range of biological targets. researchgate.netresearchgate.net

A plausible synthetic route to a pyrimido[4,5-d]pyrimidine system could involve an initial functionalization at the 5-position of the starting iodopyrimidine. For example, a Buchwald-Hartwig amination could introduce an amino group, which then possesses a nucleophilic character. This newly installed amino group can then participate in a subsequent cyclization reaction with an appropriate electrophilic partner, such as an activated carbonyl compound or an equivalent, to form the second fused pyrimidine ring. This strategy highlights how the initial iodo-substituent enables a sequence of reactions that build molecular complexity in a controlled manner.

Utilization in Scaffold-Based Syntheses

In the field of drug discovery, a "scaffold" refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. The pyrimidine ring is considered a "privileged scaffold" because it is a recurring structural motif in a multitude of approved drugs and biologically active molecules. atmiyauni.ac.in

This compound represents a functionalized scaffold that can be elaborated upon to generate diverse chemical entities. While its specific application in the synthesis of α-substituted β-amino acids is not prominently documented, the general principle of using the pyrimidine core as a template is well-established. Synthetic chemists can leverage the reactivity of the C-5 iodo position to append side chains that, after further chemical manipulation, could potentially lead to the formation of novel amino acid structures. The pyrimidine core would serve to orient these appended groups in three-dimensional space, influencing their interaction with biological targets.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms for Iodination Processes

The introduction of an iodine atom at the C5 position of the 2-isopropyl-4-methylpyrimidine (B13111280) ring is a key step in the synthesis of 5-iodo-2-isopropyl-4-methylpyrimidine. This transformation is typically achieved through electrophilic iodination. The pyrimidine (B1678525) ring is inherently electron-deficient, which can make direct electrophilic substitution challenging compared to electron-rich aromatic systems. However, the presence of the alkyl substituents (isopropyl and methyl) provides some electron-donating character, activating the ring towards substitution, albeit modestly.

The mechanism for the direct iodination of 2-isopropyl-4-methylpyrimidine generally proceeds via an electrophilic aromatic substitution (SEAr) pathway. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid.

A plausible mechanistic pathway can be described as follows:

Generation of the Electrophile: Molecular iodine itself is a weak electrophile. Its electrophilicity is enhanced by a Lewis acid or an oxidizing agent. For instance, an oxidizing agent can oxidize I₂ to a more potent electrophilic species, often represented as I⁺.

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the pyrimidine ring acts as a nucleophile, attacking the electrophilic iodine species. This attack preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible position on the pyrimidine ring not flanked by the nitrogen atoms. This step leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring system.

Deprotonation and Re-aromatization: A base present in the reaction mixture removes the proton from the C5 carbon, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.

The choice of iodinating agent and reaction conditions is crucial for achieving high selectivity and yield. Different reagents can fine-tune the reactivity and mechanistic course.

| Reagent System | Proposed Electrophilic Species | Key Mechanistic Feature |

| I₂ / Oxidizing Agent (e.g., HNO₃) | I⁺ or polarized I-O bond | Oxidation of I₂ to a more potent electrophile. |

| N-Iodosuccinimide (NIS) | Polarized I-N bond | The succinimide (B58015) leaving group facilitates the transfer of I⁺. |

| I₂ / Lewis Acid (e.g., AlCl₃) | I-I-AlCl₃ complex | Polarization of the I-I bond enhances electrophilicity. |

| Iodine Monochloride (ICl) | δ⁺I-Clδ⁻ | The inherent polarity of the I-Cl bond makes iodine the electrophilic center. |

Mechanistic Pathways of Cross-Coupling Reactions Involving this compound Analogs

This compound and its analogs are valuable substrates in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The general mechanistic cycle for these reactions, such as Suzuki, Stille, or Heck couplings, involves a sequence of well-defined steps revolving around a palladium catalyst. nih.govfiveable.me

The catalytic cycle is generally understood to proceed through three primary stages:

Transmetalation (for Suzuki, Stille, etc.): In reactions like the Suzuki coupling, an organoboron compound (e.g., a boronic acid or ester) is activated by a base. The activated organometallic reagent then transfers its organic group to the Pd(II) complex, displacing the iodide ligand. This step is called transmetalation and results in a new Pd(II) complex bearing both the pyrimidyl group and the new organic moiety. The specific mechanism of transmetalation can be influenced by the nature of the ligands, the metal in the organometallic reagent, and the base used.

Reductive Elimination: The final step is reductive elimination, where the two organic groups (the pyrimidyl and the coupled partner) on the Pd(II) center are expelled as the final cross-coupled product. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.

Below is a table summarizing the key steps for a generic Suzuki-Miyaura coupling involving a 5-iodopyrimidine (B189635) analog.

| Stage | Reactants | Intermediate Species | Product of Stage |

| Oxidative Addition | 5-Iodopyrimidine, Pd(0)L₂ | Transition state involving C-I bond cleavage | Pyrimidyl-Pd(II)(I)L₂ |

| Transmetalation | Pyrimidyl-Pd(II)(I)L₂, R-B(OR)₂ + Base | Pd(II) complex with both organic groups | Pyrimidyl-Pd(II)(R)L₂ |

| Reductive Elimination | Pyrimidyl-Pd(II)(R)L₂ | Three-coordinate Pd(II) intermediate | 5-R-Pyrimidine, Pd(0)L₂ |

L represents supporting ligands on the palladium catalyst.

Computational Chemistry (DFT) Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the electronic structure, reactivity, and selectivity of molecules like this compound. wur.nl DFT calculations can provide deep insights into reaction mechanisms and predict the most likely sites for chemical reactions.

Key parameters derived from DFT studies that help in understanding reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule. It helps identify electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms, making them sites for protonation or coordination, and positive potential near the hydrogen atoms.

Fukui Functions: These functions are used to predict the local reactivity at specific atomic sites within a molecule. The Fukui function helps to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. umich.edu This analysis can confirm the regioselectivity of reactions like iodination or lithiation.

The table below summarizes how these DFT-derived parameters can be applied to study the reactivity of this compound.

| DFT Parameter | Information Provided | Predicted Reactivity for this compound |

| HOMO-LUMO Gap | Chemical reactivity and stability | A calculated energy gap would quantify its kinetic stability and susceptibility to reaction. |

| MEP Surface | Sites for electrophilic and nucleophilic attack | Identifies the lone pairs on the nitrogen atoms as primary sites for electrophilic attack (e.g., protonation). |

| Fukui Functions | Regioselectivity for different attack types | Would likely predict the C5 position as the most susceptible to electrophilic attack in the uniodinated precursor. |

| Calculated Bond Energies | Strength of chemical bonds | Calculation of the C-I bond energy can provide insight into the ease of oxidative addition in cross-coupling reactions. |

Stereochemical Aspects in Reactions Involving the Isopropyl Moiety

The isopropyl group at the C2 position of this compound is achiral. However, its steric bulk can play a significant role in influencing the stereochemical outcome of reactions occurring at or near the pyrimidine ring, a concept known as stereochemical control.

The influence of the isopropyl moiety can manifest in several ways:

Diastereoselective Reactions: If a new chiral center is introduced into the molecule (for example, by a reaction on the methyl group at C4 or by addition to the pyrimidine ring), the isopropyl group can sterically hinder one face of the molecule more than the other. This hindrance can direct an incoming reagent to attack preferentially from the less hindered face, leading to the formation of one diastereomer in excess of the other. This is a form of substrate-controlled asymmetric induction.

Atropisomerism: In certain biaryl compounds derived from this compound via cross-coupling, hindered rotation around the newly formed single bond can lead to atropisomerism. The bulky isopropyl group, in conjunction with substituents on the coupled aromatic ring, can create a significant energy barrier to rotation, allowing for the potential isolation of stable, non-interconverting rotational isomers (atropisomers).

While this compound itself is achiral, its derivatives can be chiral. The stereochemical considerations relevant to the isopropyl group are summarized below.

| Stereochemical Concept | Relevance to the Isopropyl Moiety | Potential Outcome |

| Asymmetric Induction | The isopropyl group acts as a bulky, stereodirecting group. | In reactions creating a new stereocenter, a preference for one diastereomer may be observed. |

| Atropisomerism | Hinders rotation around the C5-Aryl bond in cross-coupled products. | Potential for stable, chiral atropisomers if the coupled group is also sterically demanding. |

| Steric Shielding | Blocks access of reagents to one side of the pyrimidine ring or adjacent functional groups. | Influences regioselectivity and stereoselectivity of addition or substitution reactions. |

Future Perspectives in the Research of 5 Iodo 2 Isopropyl 4 Methylpyrimidine

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 5-Iodo-2-isopropyl-4-methylpyrimidine will likely focus on the development of greener and more efficient methods. Traditional synthetic routes often involve multiple steps with harsh reagents and generate significant waste. Future methodologies will aim to overcome these limitations through innovative approaches.

One promising avenue is the exploration of C-H activation techniques. Direct iodination of a 2-isopropyl-4-methylpyrimidine (B13111280) precursor at the C5-position would represent a significant improvement in atom economy by avoiding the need for pre-functionalized starting materials. Research in this area would involve screening various directing groups and catalysts to achieve high regioselectivity and yield.

Furthermore, the principles of green chemistry will be central to the development of new synthetic protocols. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that can be recycled and reused. The goal is to create synthetic pathways that are not only efficient but also minimize the environmental impact.

| Synthetic Strategy | Advantages | Challenges |

| Direct C-H Iodination | High atom economy, reduced number of steps. | Achieving high regioselectivity, catalyst development. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. | Identifying suitable green solvents and catalysts, ensuring cost-effectiveness. |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source. | Substrate scope, scalability of photochemical reactions. |

Exploration of Undiscovered Reactivity Profiles

The iodine atom at the 5-position of the pyrimidine (B1678525) ring is a key functional handle that allows for a wide range of chemical transformations. While established cross-coupling reactions are certainly applicable, future research will delve into previously unexplored reactivity profiles of this compound.

A significant area of future investigation will be the exploration of its participation in novel metal-catalyzed cross-coupling reactions. This could involve the use of earth-abundant metals as catalysts, moving away from the more traditional and expensive precious metals. Additionally, the development of new ligand systems could unlock novel reactivity and allow for the formation of previously inaccessible carbon-carbon and carbon-heteroatom bonds.

Another exciting prospect is the investigation of radical-mediated reactions involving the C-I bond. Photoredox catalysis, for instance, could be employed to generate a pyrimidyl radical that could then participate in a variety of addition and cyclization reactions, opening up new avenues for the synthesis of complex heterocyclic systems.

| Reaction Type | Potential Application | Key Research Focus |

| Novel Cross-Coupling | Synthesis of functionalized pyrimidines with diverse substituents. | Development of new catalysts and ligands, exploring unconventional coupling partners. |

| Radical Reactions | Construction of complex polycyclic and heterocyclic systems. | Investigating photoredox and other radical initiation methods, understanding radical reactivity. |

| Halogen-Bonding Catalysis | Activation of the C-I bond for subsequent transformations. | Design and synthesis of effective halogen-bond donors, exploring substrate scope. |

Advanced Applications in Complex Molecule Construction

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Future applications will leverage the versatility of this intermediate to construct novel molecular architectures with tailored properties.

In medicinal chemistry, this pyrimidine derivative can serve as a scaffold for the synthesis of potential drug candidates. The isopropyl and methyl groups can provide steric bulk and influence binding to biological targets, while the iodo group allows for the introduction of various pharmacophores through cross-coupling reactions. Future research will focus on incorporating this building block into libraries of compounds for high-throughput screening against a range of diseases.

In the realm of materials science, the pyrimidine core can be functionalized to create novel organic materials with interesting electronic and photophysical properties. For example, by incorporating it into conjugated polymer backbones, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synergistic Approaches with Flow Chemistry and Automation

The integration of flow chemistry and automation holds immense promise for the future of research and production involving this compound. researchgate.netresearchgate.net Continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and the potential for higher yields and purity. mdpi.comnih.gov

Future efforts will focus on developing fully automated flow synthesis platforms for the on-demand production of this compound and its derivatives. researchgate.net These systems could integrate reaction, purification, and analysis steps into a single, seamless process. researchgate.net The use of real-time monitoring and feedback loops would allow for rapid optimization of reaction conditions, leading to more efficient and robust synthetic protocols. researchgate.net

This automated approach would not only accelerate the synthesis of this key intermediate but also facilitate the rapid exploration of its reactivity and the generation of libraries of derivatives for various applications. soci.org The ability to quickly and reliably produce a range of analogues will be a significant driver of innovation in all areas of research involving this versatile compound. soci.org

| Technology | Benefit for this compound Research |

| Flow Chemistry | Improved safety, enhanced process control, higher yields and purity. mdpi.comnih.gov |

| Automation | High-throughput synthesis, rapid reaction optimization, on-demand production. researchgate.netresearchgate.net |

| Integrated Systems | Seamless synthesis, purification, and analysis, accelerated discovery workflows. researchgate.net |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Iodo-2-isopropyl-4-methylpyrimidine for higher yields?

- Methodology :

- Use computational tools like ChemDraw Ultra 8.0 to design reaction pathways and predict intermediates .

- Employ schematic procedures involving halogenation (e.g., iodination) at the 5-position of the pyrimidine core, followed by alkylation for introducing isopropyl and methyl groups .

- Optimize reaction conditions (temperature, solvent polarity, and catalyst selection) based on analogous pyrimidine syntheses. For example, dichloropyrimidine derivatives are often synthesized at 60–80°C in anhydrous DMF .

- Purify via column chromatography using gradients of ethyl acetate/hexane and validate purity through elemental analysis and NMR spectroscopy .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm substituent positions (e.g., methyl at C4, isopropyl at C2) via coupling patterns and chemical shifts. For example, isopropyl groups typically show septet splitting (~1.2–1.4 ppm) .

- Mass Spectrometry (ESI) : Verify molecular weight (calc’d for C8H12IN2: 278.0 g/mol) and fragmentation patterns .

- Elemental Analysis : Ensure ≥95% purity by matching experimental vs. theoretical C/H/N ratios .

Q. What safety protocols are essential when handling halogenated pyrimidines like this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or skin contact .

- Store at –20°C long-term in airtight, light-resistant containers to prevent decomposition .

- Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers evaluate the antimicrobial activity of this compound and address conflicting bioactivity data?

- Methodology :

- Disc Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control. Measure inhibition zones and compare with literature .

- Molecular Docking : Use GlcN-6-P-synthase (PDB: 1XJX) to assess binding affinity. Conflicting data may arise from differences in bacterial strain resistance; validate via MIC (Minimum Inhibitory Concentration) assays .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

- Methodology :

- Perform molecular dynamics simulations (e.g., AutoDock Vina) to analyze interactions with enzymes like dihydrofolate reductase (DHFR). Prioritize residues forming hydrogen bonds (e.g., pyrimidine N1 with Asp27) .

- Calculate binding free energies (ΔG) using MM-PBSA to rank derivatives for SAR studies .

Q. How does this compound interact with serum albumin, and what implications does this have for drug delivery?

- Methodology :

- Fluorescence Quenching : Titrate bovine serum albumin (BSA) with the compound and measure Stern-Volmer constants to determine binding efficiency .

- UV-Vis Spectroscopy : Monitor shifts in BSA’s absorbance (280 nm) to confirm complex formation. High affinity (Kb > 10^4 M⁻¹) suggests potential for prolonged systemic circulation .

Q. What strategies improve the pharmacokinetic properties of this compound derivatives?

- Methodology :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP values below 3.0, enhancing solubility .

- Green Chemistry : Replace toxic solvents (DMF) with water-based systems using microwave-assisted synthesis to improve scalability .

Q. How can contradictory data on intestinal absorption of halogenated pyrimidines be resolved?

- Methodology :

- Caco-2 Cell Assays : Measure permeability coefficients (Papp) to simulate human intestinal absorption. Values >1 × 10⁻⁶ cm/s indicate high bioavailability .

- PAMPA (Parallel Artificial Membrane Permeability Assay) : Validate passive diffusion mechanisms and compare with computational predictions (e.g., QSAR models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.